molecular formula C11H11NO B183126 2(1H)-Quinolinone, 1,6-dimethyl- CAS No. 29969-49-1

2(1H)-Quinolinone, 1,6-dimethyl-

Cat. No. B183126
CAS RN: 29969-49-1
M. Wt: 173.21 g/mol
InChI Key: CUPPKIDGACIPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Quinolinone, 1,6-dimethyl-, also known as DMQ, is a heterocyclic organic compound that belongs to the quinolinone family. Its structure consists of a quinoline ring with an additional methyl group at positions 1 and 6. DMQ has been of great interest to researchers due to its diverse biological activities and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2(1H)-Quinolinone, 1,6-dimethyl- is not fully understood. However, it is believed that 2(1H)-Quinolinone, 1,6-dimethyl- exerts its biological activities through the inhibition of key enzymes and signaling pathways in cells. For example, 2(1H)-Quinolinone, 1,6-dimethyl- has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2(1H)-Quinolinone, 1,6-dimethyl- has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2(1H)-Quinolinone, 1,6-dimethyl- has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2(1H)-Quinolinone, 1,6-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. 2(1H)-Quinolinone, 1,6-dimethyl- has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, 2(1H)-Quinolinone, 1,6-dimethyl- has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

2(1H)-Quinolinone, 1,6-dimethyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that can be studied in vitro and in vivo. However, 2(1H)-Quinolinone, 1,6-dimethyl- also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 2(1H)-Quinolinone, 1,6-dimethyl- can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2(1H)-Quinolinone, 1,6-dimethyl-. One area of interest is the development of 2(1H)-Quinolinone, 1,6-dimethyl--based compounds for use in cancer therapy. 2(1H)-Quinolinone, 1,6-dimethyl- has been found to exhibit potent antitumor activity, and researchers are exploring ways to optimize its therapeutic potential. Another area of interest is the development of 2(1H)-Quinolinone, 1,6-dimethyl--based materials for use in electronic and optical devices. 2(1H)-Quinolinone, 1,6-dimethyl- has unique structural and electronic properties that make it a promising candidate for use in these applications. Finally, researchers are also exploring the potential of 2(1H)-Quinolinone, 1,6-dimethyl- as a scaffold for the synthesis of novel organic compounds with diverse biological activities.

Synthesis Methods

2(1H)-Quinolinone, 1,6-dimethyl- can be synthesized through various methods, including the Pfitzinger reaction, Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the reaction of an o-nitrophenylacetamide with an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of aniline with glycerol and an oxidizing agent in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an aromatic amine with a ketone in the presence of an acid catalyst.

Scientific Research Applications

2(1H)-Quinolinone, 1,6-dimethyl- has been extensively studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2(1H)-Quinolinone, 1,6-dimethyl- has been found to exhibit a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. 2(1H)-Quinolinone, 1,6-dimethyl- has also been used as a building block in the synthesis of various organic compounds and materials, including liquid crystals, fluorescent dyes, and polymers.

properties

CAS RN

29969-49-1

Product Name

2(1H)-Quinolinone, 1,6-dimethyl-

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,6-dimethylquinolin-2-one

InChI

InChI=1S/C11H11NO/c1-8-3-5-10-9(7-8)4-6-11(13)12(10)2/h3-7H,1-2H3

InChI Key

CUPPKIDGACIPHU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2)C

Other CAS RN

29969-49-1

Origin of Product

United States

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